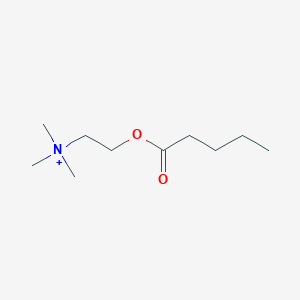

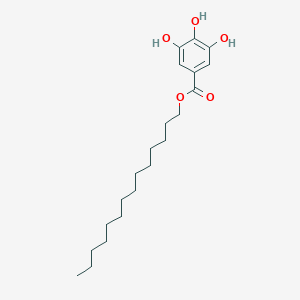

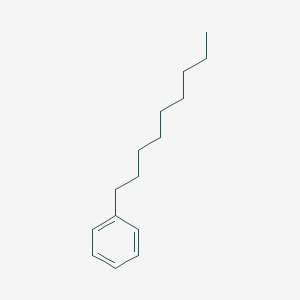

![molecular formula C16H16N2O B091824 [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 428856-23-9](/img/structure/B91824.png)

[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

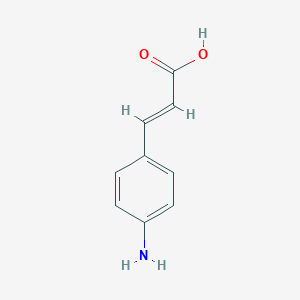

“[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the empirical formula C16H16N2O . It has a molecular weight of 252.31 . This compound is in solid form .

Synthesis Analysis

While specific synthesis methods for “[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol” were not found, there are general methods for synthesizing 1,2-disubstituted benzimidazoles. One such method involves cyclocondensation starting from o-phenylenediamine with substituted aromatic aldehydes using a catalyst like vitamin B1 under ultrasound-assisted conditions .

Molecular Structure Analysis

The SMILES string for this compound is OCC1=NC2=C(C=CC=C2)N1CC(C=C3)=CC=C3C . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.

Physical And Chemical Properties Analysis

“[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

DNA Interaction and Cellular Applications

The synthetic dye Hoechst 33258 and its analogues, which include derivatives of benzimidazole, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been widely used as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Moreover, Hoechst derivatives find uses as radioprotectors and topoisomerase inhibitors, providing a foundation for drug design aimed at DNA interaction and cellular regulation (Issar & Kakkar, 2013).

CO2 Capture and Conversion

Research into nitrogen-doped porous polymers for CO2 capture highlights the relevance of benzimidazole derivatives in environmental applications. Covalent triazine frameworks (CTFs), which incorporate benzimidazole, have shown promise due to their high surface area, permanent porosity, and structural tunability. These materials offer a sustainable and efficient solution for CO2 capture and conversion, emphasizing the role of benzimidazole derivatives in addressing climate change and energy sustainability (Mukhtar et al., 2020).

Chemical Synthesis and Medicinal Chemistry

Benzimidazole derivatives are significant in medicinal chemistry, serving as a cornerstone for developing drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties. The versatility of the Mannich reaction in synthesizing N-methyl derivatives and various drug molecules underscores the importance of benzimidazole derivatives in medicinal applications. These derivatives play a crucial role in creating new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Environmental Remediation

The application of redox mediators in treating organic pollutants using oxidoreductive enzymes demonstrates the potential of benzimidazole derivatives in environmental remediation. These compounds, in conjunction with enzymes like laccases and peroxidases, can degrade or transform recalcitrant pollutants present in industrial wastewater, highlighting their utility in promoting environmental sustainability (Husain & Husain, 2007).

Energy and Fuel Applications

Methanol synthesis and decomposition reactions involving benzimidazole derivatives point to their significance in energy transport systems. These reactions can utilize wasted or unused thermal energy from industrial sources, indicating the role of benzimidazole derivatives in energy conservation and the efficient use of thermal energy for residential and commercial applications (Liu et al., 2002).

Safety And Hazards

properties

IUPAC Name |

[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWWVTNFOCMXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353841 |

Source

|

| Record name | [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |

CAS RN |

428856-23-9 |

Source

|

| Record name | [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 428856-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)